molecular formula C11H15N3O3S B2520812 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide CAS No. 923224-97-9

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide

Cat. No.: B2520812
CAS No.: 923224-97-9
M. Wt: 269.32
InChI Key: NFCPTRUYPLTQEW-UHFFFAOYSA-N
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Description

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide is a useful research compound. Its molecular formula is C11H15N3O3S and its molecular weight is 269.32. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides, including derivatives like 3-(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)benzenecarbohydrazide, play a pivotal role in medicinal chemistry due to the primary sulfonamide moiety's presence in a wide array of clinically used drugs. These drugs range from diuretics and carbonic anhydrase inhibitors to antiepileptics and antipsychotics. Recent research has expanded their application into novel drugs with significant antitumor activity, such as apricoxib and pazopanib, highlighting the ongoing need for novel sulfonamides in drug development. The sulfonamide group's versatility suggests its future incorporation into new therapeutic agents, targeting diseases from glaucoma to cancer and beyond (Carta, Scozzafava, & Supuran, 2012).

Benzazoles and Guanidine Moiety

Benzazoles and their derivatives, notable for their wide range of biological activities, have seen synthetic chemists developing new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and Astemizole. The guanidine group, when bonded to a benzazole ring, can significantly modify the biological activity of these heterocycles. This has led to extensive research on synthetic approaches to guanidinobenzazoles, exploring their potential as therapeutic agents across various pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Amyloid Imaging in Alzheimer's Disease

Advancements in amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB), have revolutionized the early detection of Alzheimer's disease. These radioligands enable the measurement of amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of amyloid deposits. This breakthrough technique has the potential to significantly impact the evaluation of new antiamyloid therapies (Nordberg, 2007).

Synthetic Strategies for Benzothiazines

Benzothiazines, consisting of a benzene ring attached to a thiazine ring, have found application in drug discovery as potential candidates for treating various diseases, including cancer, diabetes, and hypertension. The review of synthetic strategies for benzothiazine derivatives highlights their importance in the field of medicinal chemistry, underscoring the ongoing research efforts to develop new therapeutic agents based on this heterocyclic compound (Mir, Dar, & Dar, 2020).

Properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c12-13-11(15)9-2-1-3-10(8-9)14-4-6-18(16,17)7-5-14/h1-3,8H,4-7,12H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCPTRUYPLTQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=CC(=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 3-(1,1-dioxidothiomorpholino)benzoate (95 mg, 0.353 mmol) was added to the hydrazine (22.61 mg, 0.705 mmol) in methanol and refluxed for 12 h at 65° C. Following cooling, Reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by column chromatography (2% CH3OH/CH2Cl2) afforded the title compound 3-(1,1-dioxidothiomorpholino)benzohydrazide (32 mg, 0.109 mmol, 31.0% yield) as a solid. 1H NMR (CDCl3, 400 MHz): δ 7.34 (m, 1H), 7.29 (t, 1H, J=8.4 Hz), 7.18 (d, 1H, J=7.6 Hz), 6.70 (dd, 1H, J=4.8 & 8.0 Hz), 3.85 (m, 4H), 3.05 (m, 4H). Mass [M+H]+:270.1
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
22.61 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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